tert-Butyl 4-(3-p-tolylureido)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(3-p-tolylureido)piperidine-1-carboxylate is a chemical compound with the molecular formula C18H27N3O3 and a molecular weight of 333.43 g/mol It is a piperidine derivative that features a tert-butyl ester group and a p-tolylureido moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(3-p-tolylureido)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with p-tolyl isocyanate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, and an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(3-p-tolylureido)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the p-tolylureido group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine carboxylic acids, while reduction can produce piperidine derivatives with reduced functional groups .
Scientific Research Applications
tert-Butyl 4-(3-p-tolylureido)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-p-tolylureido)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- tert-Butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate
- 4-(3-bromopropyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 4-(3-p-tolylureido)piperidine-1-carboxylate is unique due to its specific structural features, such as the p-tolylureido group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
tert-butyl 4-[(4-methylphenyl)carbamoylamino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-13-5-7-14(8-6-13)19-16(22)20-15-9-11-21(12-10-15)17(23)24-18(2,3)4/h5-8,15H,9-12H2,1-4H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSYYWLQCNEFSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2CCN(CC2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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